4-Pentylphenyl 4-pentylbenzoate

Description

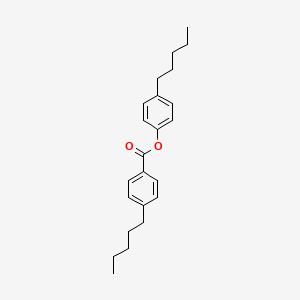

Structure

3D Structure

Properties

IUPAC Name |

(4-pentylphenyl) 4-pentylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O2/c1-3-5-7-9-19-11-15-21(16-12-19)23(24)25-22-17-13-20(14-18-22)10-8-6-4-2/h11-18H,3-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDNHTVWLXZZEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40995825 |

Source

|

| Record name | 4-Pentylphenyl 4-pentylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40995825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74305-48-9 |

Source

|

| Record name | 4-Pentylphenyl 4-pentylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74305-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Pentylphenyl p-pentylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074305489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentylphenyl 4-pentylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40995825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-pentylphenyl p-pentylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Pentylphenyl 4-Pentylbenzoate

Foreword

This technical guide provides a comprehensive exploration of the chemical and physical properties of 4-Pentylphenyl 4-pentylbenzoate (CAS No. 74305-48-9). As a key member of the phenyl benzoate class of liquid crystals, this compound serves as a valuable model for understanding the structure-property relationships that govern mesophase behavior. This document is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of this molecule for applications ranging from materials science to potential biological interactions. We will delve into its synthesis, spectroscopic signature, thermal behavior, and liquid crystalline properties, providing both theoretical grounding and practical experimental insights.

Introduction to this compound

This compound is a thermotropic liquid crystal, meaning it exhibits one or more mesophases between its solid and isotropic liquid states.[1] Its molecular structure, characterized by a rigid core composed of two phenyl rings linked by an ester group, and flexible pentyl chains at both ends, is archetypal for calamitic (rod-like) liquid crystals. This specific arrangement of rigid and flexible moieties is the primary driver for the formation of the nematic liquid crystal phase.[1]

The nematic phase is distinguished by long-range orientational order of the molecular long axes, but no long-range positional order, imparting the material with fluid-like properties while maintaining anisotropic optical and dielectric characteristics.[1] These properties make this compound and similar compounds fundamental components in the formulation of liquid crystal displays (LCDs) and other optical electronics.[1][2] Furthermore, recent studies have indicated potential biological activity, including interactions with P-glycoprotein, suggesting its relevance in drug delivery and pharmacokinetic studies.[1]

This guide will systematically unpack the key chemical and physical attributes of this compound, providing a robust foundation for its application and further research.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a molecule's properties begins with its fundamental physicochemical and spectroscopic data.

General Properties

| Property | Value | Source |

| CAS Number | 74305-48-9 | [1][2] |

| Molecular Formula | C₂₃H₃₀O₂ | [1][2] |

| Molecular Weight | 338.48 g/mol | [1][2] |

| Appearance | White powder/crystals | [2] |

| Solubility | Soluble in methanol | [2] |

Spectroscopic Analysis

Spectroscopic techniques provide a fingerprint of the molecular structure, confirming its identity and purity.

Expected ¹H NMR (CDCl₃) Chemical Shifts:

-

Aromatic Protons (8.1 - 7.0 ppm): The protons on the two phenyl rings will appear in this region as a series of doublets and triplets, characteristic of para-substituted benzene rings. The protons on the benzoate ring adjacent to the carbonyl group are expected to be the most downfield.

-

Alkyl Chain Protons (2.7 - 0.9 ppm): The methylene groups of the pentyl chains will show characteristic triplet and multiplet signals. The benzylic protons (adjacent to the phenyl rings) will be the most downfield within this region. The terminal methyl groups will appear as triplets around 0.9 ppm.

Expected ¹³C NMR (CDCl₃) Chemical Shifts:

-

Carbonyl Carbon (~165 ppm): The ester carbonyl carbon is highly deshielded and will appear as a singlet in this region.

-

Aromatic Carbons (155 - 120 ppm): The eight unique aromatic carbons will give rise to signals in this range. The carbons attached to the oxygen atoms will be the most downfield.

-

Alkyl Carbons (36 - 14 ppm): The carbons of the two pentyl chains will appear in the aliphatic region of the spectrum.

The FTIR spectrum provides information about the functional groups present in the molecule.

Expected Characteristic FTIR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2955, 2925, 2855 | C-H stretch | Alkyl chains |

| ~1735 | C=O stretch | Ester |

| ~1605, 1510 | C=C stretch | Aromatic rings |

| ~1270, 1165 | C-O stretch | Ester |

| ~840 | C-H out-of-plane bend | para-substituted aromatic |

The presence of a strong carbonyl stretch and the characteristic aromatic and aliphatic C-H stretches would be key indicators for confirming the structure.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, Electron Ionization (EI) would likely show a molecular ion peak [M]⁺ at m/z 338. Subsequent fragmentation would likely involve cleavage of the ester bond and fragmentation of the alkyl chains.

Synthesis of this compound

The synthesis of this compound is typically achieved through an esterification reaction between 4-pentylphenol and 4-pentylbenzoic acid.[1] A common and effective method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Steglich Esterification

Materials:

-

4-Pentylphenol

-

4-Pentylbenzoic Acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-pentylphenol (1.0 eq) and 4-pentylbenzoic acid (1.0 eq) in anhydrous dichloromethane.

-

Addition of Catalyst and Coupling Agent: Add a catalytic amount of DMAP (0.1 eq) to the solution. In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

-

Reaction: Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath). After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold DCM.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using NMR, FTIR, and Mass Spectrometry.

Thermal Behavior and Phase Transitions

The defining characteristic of a liquid crystal is its thermal behavior. Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are the primary techniques used to investigate the phase transitions.

Sources

4-Pentylphenyl 4-pentylbenzoate CAS 74305-48-9

An In-Depth Technical Guide to 4-Pentylphenyl 4-pentylbenzoate (CAS 74305-48-9)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a significant material in the field of optical electronics. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and applications, grounding all information in established scientific principles and authoritative data.

Core Compound Identification and Significance

This compound (also known as 5PEP5) is a thermotropic liquid crystal, specifically classified as a nematic liquid crystal.[1][2] Its molecular structure, featuring a flexible ester linkage between two phenyl rings each bearing a pentyl tail, gives rise to its characteristic rod-like shape (mesogen).[2][3] This molecular geometry is fundamental to its ability to form a nematic phase, where the molecules exhibit long-range orientational order but no positional order.[1] This property is the cornerstone of its primary application in technologies that manipulate light, most notably in liquid-crystal displays (LCDs).[1][2][3]

Physicochemical and Optical Properties

The functional characteristics of this compound are defined by its physical and optical properties. These parameters are critical for its application in device fabrication and research.

General Properties

A summary of the compound's key physical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 74305-48-9 | [1][2][3] |

| Molecular Formula | C₂₃H₃₀O₂ | [1][2][3] |

| Molecular Weight | 338.48 g/mol | [1][2][3] |

| Appearance | White powder/crystals | [2][3] |

| Purity | >97% (¹H NMR) | [2][3] |

| Melting Point | 34.0 - 38.0 °C | [2][3] |

| Solubility | Soluble in Methanol | [2][3] |

Liquid Crystalline and Optical Behavior

The defining characteristic of this compound is its nematic phase. Unlike more rigid biphenyl liquid crystals, its ester linkage provides greater flexibility.[2][3] Despite this, its alignment properties on substrates like polyvinyl imidazole (PVI) are comparable to well-known rod-like molecules such as 4-pentyl-4'-cyanobiphenyl (5CB), aligning perpendicular to the rubbing direction.[2][3]

Recent studies have explored the optical properties of 4-pentylphenyl 4-n-benzoate derivatives in various solvents.[4][5][6] These investigations reveal that the electronic absorbance and fluorescence spectra are influenced by solvent polarity.[4][5] The primary electronic transition observed is π*←π.[5][6] As solvent polarity increases, the energy gap between the frontier molecular orbitals tends to decrease.[4][5] Such solvatochromic studies are crucial for understanding the intermolecular interactions that govern the material's behavior in different environments and for tuning its optical response in potential applications.[4]

Synthesis and Chemical Reactivity

Synthesis Pathway: Esterification

The synthesis of this compound is typically achieved through an esterification reaction.[1] This well-established method involves the reaction of a carboxylic acid (4-pentylbenzoic acid) with an alcohol (4-pentylphenol).

The general workflow for this synthesis is visualized below.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

The following protocol describes a generalized Fischer esterification procedure applicable for synthesizing this compound. This method relies on an acid catalyst and heat to drive the reaction towards the ester product by removing water as it is formed.[7][8]

Materials:

-

4-pentylphenol

-

4-pentylbenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), combine equimolar amounts of 4-pentylphenol and 4-pentylbenzoic acid.

-

Solvent and Catalyst Addition: Dissolve the reactants in a minimal amount of anhydrous solvent. Cautiously add a catalytic amount of concentrated sulfuric acid (typically 3-5 mol% relative to the limiting reagent).

-

Reaction Reflux: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The removal of water via the Dean-Stark trap or by other means drives the reaction to completion.

-

Causality Note: Heating provides the necessary activation energy for the reaction and facilitates the removal of the water byproduct, preventing the reverse hydrolysis reaction and maximizing the ester yield, in accordance with Le Châtelier's principle.[1]

-

-

Work-up and Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the separated organic layer over an anhydrous drying agent like MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the final high-purity this compound.[9]

Chemical Reactivity

As an ester, this compound can undergo characteristic reactions:

-

Hydrolysis: In the presence of an acid or base catalyst, it can be hydrolyzed back to its constituent parts: 4-pentylphenol and 4-pentylbenzoic acid.[1]

-

Transesterification: It can react with other alcohols in the presence of a catalyst to form a different ester, a process that can be used to modify the compound's properties.[1]

Applications and Research Frontiers

Core Application: Optical Electronics

The primary and most established application of this compound is as a component in nematic liquid crystal mixtures for optical electronics, particularly LCDs.[1][2][10] Its ability to align under the influence of an electric field allows it to modulate the polarization of light, which is the fundamental principle behind display technology. It is also used in research to study the fundamental properties of nematic liquid crystals.[1]

Emerging Research Areas

Beyond displays, research indicates potential biological activity for this compound, opening new avenues for investigation in the life sciences.

-

Drug Delivery Systems: Studies have shown that this compound interacts with P-glycoprotein, a protein involved in transporting drugs across cell membranes.[1] This suggests potential applications in modulating drug absorption and distribution, possibly enhancing the efficacy of certain pharmaceuticals.[1]

-

Pharmacokinetics and Toxicology: The compound has also been identified as an inhibitor of some cytochrome P450 enzymes.[1] Since these enzymes are critical for metabolizing drugs and other foreign compounds, this interaction is relevant for pharmacokinetic and toxicology studies, helping to understand how co-administered substances might be processed in the body.[1]

Safety and Handling

-

General Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Use in a well-ventilated area.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, eyeshields, and appropriate respiratory protection (e.g., type ABEK (EN14387) respirator filter).

-

Storage: Store in a well-ventilated, cool (3-5 °C), and dry place in a tightly closed container.[11]

-

Environmental Hazards: The related compound is classified as very toxic to aquatic life with long-lasting effects.[11] Therefore, release into the environment should be avoided.[11]

Disclaimer: This safety information is based on a related compound. Researchers must conduct a thorough, substance-specific risk assessment before handling this compound and consult a specific SDS for this CAS number if available.

References

-

This compound . Source: Styx Sports. URL: [Link]

-

4-PENTYLPHENYL 4''-PROPYLBENZOATE ---LIQUID CRYSTAL--- . Source: ChemBK. URL: [Link]

-

The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents . Source: National Institutes of Health (NIH). URL: [Link]

-

The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents . Source: PubMed. URL: [Link]

-

Dielectric Studies of 4-n-Pentylphenyl-4-Octyloxythiobenzoate . Source: ResearchGate. URL: [Link]

-

(PDF) The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents . Source: ResearchGate. URL: [Link]

-

Safety Data Sheet . Source: International Paint. URL: [Link]

-

The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals . Source: National Institutes of Health (NIH). URL: [Link]

-

The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study . Source: National Institutes of Health (NIH). URL: [Link]

-

Interplay between Crystallization and Glass Transition in Nematic Liquid Crystal 2,7-Bis(4-pentylphenyl)-9,9-diethyl-9 H-fluorene . Source: PubMed. URL: [Link]

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal . Source: National Institutes of Health (NIH). URL: [Link]

-

synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p . Source: Indo American Journal of Pharmaceutical Research. URL: [Link]

-

Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives . Source: MDPI. URL: [Link]

-

Esterification, Purification and Identification of Cinnamic Acid Esters . Source: Universal Wiser Publisher. URL: [Link]

-

(PDF) Synthesis of Esters with Different Flavors using Fisher Esterification . Source: ResearchGate. URL: [Link]

Sources

- 1. Buy 4-Pentylphenyl-4-pentylbenzoate [smolecule.com]

- 2. ossila.com [ossila.com]

- 3. styxsports.com [styxsports.com]

- 4. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 8. researchgate.net [researchgate.net]

- 9. The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ossila.com [ossila.com]

- 11. downloads.ossila.com [downloads.ossila.com]

what is 4-Pentylphenyl 4-pentylbenzoate

An In-Depth Technical Guide to 4-Pentylphenyl 4-pentylbenzoate: Properties, Synthesis, and Applications in Materials Science and Drug Development

Abstract

This compound is a calamitic (rod-shaped) thermotropic liquid crystal that exhibits a nematic phase at temperatures modestly above ambient. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, and characterization for researchers in materials science and drug development. We delve into detailed experimental protocols, explaining the causal reasoning behind methodological choices. Beyond its established role in optical electronics, this document explores the compound's emerging relevance in biological contexts, particularly its interactions with cell membranes and key proteins involved in drug transport and metabolism. This analysis positions this compound not only as a functional material but also as a valuable molecular probe for biophysical and pharmacological research.

Part 1: Physicochemical Properties and Molecular Structure

This compound, also known by the synonym 5PEP5, is defined by its unique molecular architecture, which gives rise to its liquid crystalline behavior.[1][2] Its structure consists of a semi-rigid phenyl benzoate core flanked by two flexible pentyl alkyl chains. This combination of a rigid core and flexible termini is a classic design principle for molecules that form mesophases.

The central ester linkage provides more conformational flexibility compared to highly rigid systems like biphenyls.[1][2] However, the overall elongated, rod-like shape is maintained, which is crucial for the long-range orientational ordering characteristic of the nematic phase.[2][3] This phase exists between the crystalline solid state and the isotropic liquid state, exhibiting properties of both.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 74305-48-9 | [1][3] |

| Molecular Formula | C₂₃H₃₀O₂ | [1][3] |

| Molecular Weight | 338.48 g/mol | [1][3] |

| Appearance | White powder/crystals | [1][2] |

| Melting Point (K-N) | 34.0 - 38.0 °C | [1][2] |

| Classification | Nematic Liquid Crystal, Phenyl Ester | [1][2] |

| Solubility | Soluble in methanol and other organic solvents | [1][2] |

Molecular Structure Diagram

The diagram below illustrates the connectivity of the atoms in this compound, highlighting the phenyl benzoate core and the terminal pentyl chains.

Part 2: Synthesis and Purification

The synthesis of this compound is fundamentally an esterification reaction between 4-pentylbenzoic acid and 4-pentylphenol.[3] While simple acid catalysis can be used, higher yields and milder conditions are often achieved using modern coupling agents. The workflow involves the activation of the carboxylic acid, coupling with the phenol, followed by aqueous workup and final purification.

Synthesis Workflow Diagram

Detailed Experimental Protocol: Esterification via Carbodiimide Coupling

This protocol is adapted from standard procedures for synthesizing phenyl benzoate liquid crystals and offers high yields under mild conditions.[4]

A. Materials and Equipment

-

4-Pentylbenzoic acid (1.0 eq)

-

4-Pentylphenol (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator, filtration apparatus

B. Step-by-Step Methodology

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-pentylbenzoic acid and 4-pentylphenol in anhydrous DCM under an argon or nitrogen atmosphere.

-

Causality: An inert atmosphere prevents potential side reactions with atmospheric moisture, which could hydrolyze the activated intermediate.

-

-

Catalyst Addition: Add DMAP to the solution and stir until it dissolves. DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming a highly reactive acylpyridinium intermediate.

-

Coupling Agent Addition: Cool the flask in an ice bath to 0°C. Add DCC to the stirred solution in one portion.

-

Causality: DCC is the coupling agent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate. The reaction is performed at 0°C initially to control the exothermic reaction and minimize side reactions, such as the formation of N-acylurea byproduct.

-

-

Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

-

Workup - Filtration: After 24 hours, filter the reaction mixture through a sintered glass funnel to remove the insoluble DCU byproduct.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Causality: The HCl wash removes any unreacted DMAP and residual base. The NaHCO₃ wash removes any unreacted 4-pentylbenzoic acid. The brine wash removes residual water from the organic layer.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from hot ethanol. Dissolve the crude product in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the purified white crystals by filtration.

Part 3: Characterization and Analytical Methods

Rigorous characterization is essential to confirm the identity, purity, and mesomorphic properties of the synthesized compound. A combination of spectroscopic and thermal analysis techniques provides a complete profile.

Analytical Workflow Diagram

A. Structural Verification

Spectroscopic methods are employed to confirm that the correct molecular structure has been synthesized.

Table 2: Key Spectroscopic Data for this compound

| Technique | Expected Key Signals |

| ¹H NMR | ~8.1-7.1 ppm: Multiplets corresponding to the 8 aromatic protons. ~2.6 ppm: Triplets for the two -CH₂- groups attached to the phenyl rings. ~1.6-0.9 ppm: Multiplets for the remaining aliphatic protons of the pentyl chains. |

| ¹³C NMR | ~165 ppm: Carbonyl carbon of the ester. ~155-120 ppm: Aromatic carbons. ~35-22 ppm: Aliphatic carbons of the pentyl chains. |

| FT-IR (cm⁻¹) | ~3050: Aromatic C-H stretch. ~2950-2850: Aliphatic C-H stretch. ~1735: Strong C=O stretch (ester). ~1270 & 1160: C-O stretches (ester). |

| Mass Spec. (EI) | m/z 338.5: Molecular ion [M]⁺. Key fragments corresponding to the loss of alkyl chains and cleavage at the ester group. |

B. Thermal and Phase Behavior Analysis

1. Differential Scanning Calorimetry (DSC) DSC is used to precisely measure the temperatures and enthalpy changes associated with phase transitions.

-

Protocol:

-

Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample to a temperature well above its clearing point (e.g., 60 °C) at a controlled rate (e.g., 10 °C/min) to erase thermal history.

-

Cool the sample at the same rate to a temperature below its melting point (e.g., 0 °C).

-

Perform a second heating scan at the same rate. The phase transitions observed on the second heating run are typically reported.

-

-

Interpretation: An endothermic peak on heating corresponds to a phase transition. For this compound, one would expect to see a peak for the crystal-to-nematic (melting) transition and a smaller peak for the nematic-to-isotropic (clearing) transition.

2. Polarized Optical Microscopy (POM) POM is a qualitative technique used to visually identify anisotropic phases like the nematic phase.

-

Protocol:

-

Place a small amount of the sample on a clean glass slide and cover it with a coverslip.

-

Position the slide on a hot stage attached to a polarizing microscope.

-

Heat the sample into the isotropic phase (it will appear dark between crossed polarizers).

-

Cool the sample slowly into the mesophase.

-

-

Interpretation: As the sample cools into the nematic phase, it will become birefringent and light will pass through the analyzer, revealing characteristic textures. The nematic phase of this compound would likely exhibit a Schlieren texture, characterized by dark brushes originating from point defects (disclinations).

Part 4: Applications and Future Directions

A. Established Applications in Materials Science

The primary application for this compound is as a component in nematic liquid crystal mixtures for optical electronics, most notably Liquid Crystal Displays (LCDs).[1][3] While a single compound rarely has all the desired properties for a display (e.g., broad temperature range, specific viscosity, dielectric anisotropy), it can be mixed with other liquid crystals to formulate a material with optimized performance characteristics. Its function is to contribute to the overall stability of the nematic phase and influence the mixture's optical and electrical properties.

B. Emerging Applications in Drug Development and Biological Systems

Recent research has highlighted that this compound possesses interesting biological activities, suggesting its potential as a tool for drug development research.[3]

1. Interaction with Drug Transport and Metabolism Proteins:

-

P-glycoprotein (P-gp) Interaction: Studies indicate that this molecule interacts with P-glycoprotein, an ATP-binding cassette (ABC) transporter that functions as a cellular efflux pump.[3] P-gp is a major contributor to multidrug resistance (MDR) in cancer therapy by actively pumping chemotherapeutic agents out of cancer cells. Molecules that modulate P-gp activity are of significant interest as potential MDR reversal agents.

-

Cytochrome P450 (CYP) Inhibition: The compound has also been identified as an inhibitor of certain CYP enzymes.[3] These enzymes are critical for the metabolism of a vast majority of clinical drugs. Inhibition of CYP enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and potential toxicity of co-administered therapies.

2. Potential as a Membrane-Modulating Agent: The amphiphilic nature of this compound, with its polar ester core and nonpolar alkyl tails, suggests it can intercalate into biological membranes. This interaction could be the basis for its observed effects on membrane-bound proteins like P-gp. This property connects it to the broader field of lyotropic liquid crystals, which are widely explored for drug delivery applications.[5][6] Self-assembled liquid crystalline nanoparticles (LCNPs), such as cubosomes and hexosomes, can encapsulate both hydrophobic and hydrophilic drugs, offering controlled release and protection from degradation.[7][8][9] While this compound is a thermotropic liquid crystal, its molecular structure serves as a valuable model for designing amphiphiles intended for biological applications.

Proposed Mechanism of Membrane Interaction

C. Future Research Directions

-

Quantitative Biophysical Studies: Employ techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify the binding affinity of this compound to purified P-gp and CYP enzymes.

-

Cell-Based Assays: Conduct cellular assays (e.g., drug efflux assays using fluorescent P-gp substrates) to validate its functional effect on P-gp in a biological context.

-

Structure-Activity Relationship (SAR) Studies: Synthesize a series of analogues with varying alkyl chain lengths and core modifications to establish a clear SAR. This could lead to the design of more potent and specific modulators.

-

Formulation Development: Investigate the potential of using this molecule, or structurally related compounds, as a component in LCNP formulations to enhance the delivery of poorly soluble drugs.

References

-

Tsimplouli, C., et al. (2021). Lyotropic Liquid Crystalline Nanostructures as Drug Delivery Systems and Vaccine Platforms. PubMed Central. [Link]

-

Garg, G., et al. (2016). Liquid Crystals: An Approach in Drug Delivery. Indian Journal of Pharmaceutical Sciences. [Link]

-

Baldha, I., et al. (2023). Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems. Frontiers. [Link]

-

Tran, T. T., et al. (2022). Recent Advances in the Development of Liquid Crystalline Nanoparticles as Drug Delivery Systems. MDPI. [Link]

-

S, S., & Singh, J. (2023). Lyotropic liquid crystalline phases: Drug delivery and biomedical applications. PubMed. [Link]

-

Bocan, V. L., et al. (2020). Characterization of Nematic Liquid Crystals at Microwave Frequencies. MDPI. [Link]

-

Mateos-Ruiz, P., et al. (2024). Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. IEEE Journals & Magazine. [Link]

-

Mateos-Ruiz, P., et al. (2024). Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. Universidad de Granada. [Link]

-

Aya, S., et al. (2024). Comprehensive Characterization of a Reference Ferroelectric Nematic Liquid Crystal Material. MDPI. [Link]

-

Zografopoulos, D. C., & Beccherelli, R. (2013). Numerical characterization of nematic liquid crystal microstructures under applied electric fields. AIP Publishing. [Link]

-

ChemBK. (2024). 4-PENTYLPHENYL 4-PROPYLBENZOATE. Retrieved from ChemBK website. [Link]

-

Styx Sports. (n.d.). This compound. Retrieved from Styx Sports website. [Link]

-

LookChem. (n.d.). Cas 50649-60-0, 4-Pentylphenyl 4-propylbenzoate. Retrieved from LookChem website. [Link]

-

Rzoska, S. J., et al. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PubMed Central. [Link]

-

SpectraBase. (n.d.). 4-Tetradecyloxybenzenethiolic acid, S-(4-pentylphenyl)- ester. Retrieved from SpectraBase website. [Link]

-

Teng, T. F., et al. (2021). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. MDPI. [Link]

-

ResearchGate. (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds. Retrieved from ResearchGate website. [Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Retrieved from Semantic Scholar website. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Singh-Ahmad/42f9a72f2d4f2084c8a514d023412a806c9a304e]([Link]

-

Kim, H. J., et al. (2018). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PubMed Central. [Link]

-

Westphal, F., et al. (2011). Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products. ResearchGate. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. styxsports.com [styxsports.com]

- 3. Buy 4-Pentylphenyl-4-pentylbenzoate [smolecule.com]

- 4. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lyotropic Liquid Crystalline Nanostructures as Drug Delivery Systems and Vaccine Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems [frontiersin.org]

- 7. ijpsonline.com [ijpsonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Lyotropic liquid crystalline phases: Drug delivery and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Pentylphenyl 4-Pentylbenzoate: Synthesis, Characterization, and Application Principles

Abstract: This technical guide provides a comprehensive overview of the nematic liquid crystal 4-pentylphenyl 4-pentylbenzoate. Designed for researchers, scientists, and professionals in materials science and drug development, this document details the synthesis, purification, and exhaustive characterization of this archetypal calamitic liquid crystal. Rather than merely listing properties, this guide emphasizes the causality behind experimental protocols, offering field-proven insights into how its molecular structure dictates its mesogenic behavior and anisotropic properties. Detailed, step-by-step methodologies for thermal, optical, and dielectric analysis are presented, establishing a self-validating framework for the investigation of this and similar liquid crystalline materials.

Introduction: The Nematic Phase and Molecular Design

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] In this state, molecules possess a degree of orientational order but lack long-range positional order. The nematic phase, the simplest of the liquid crystal phases, is characterized by its constituent molecules having, on average, a parallel alignment to a common axis known as the director. This anisotropy in molecular arrangement gives rise to unique optical and dielectric properties that are harnessed in a vast array of technologies, most notably liquid crystal displays (LCDs).[2]

The molecular architecture required for liquid crystallinity typically involves a rigid core, often composed of aromatic rings, and flexible terminal chains.[3] this compound (IUPAC: this compound), hereafter referred to as 5P-B-5P, is an exemplary calamitic (rod-shaped) nematic liquid crystal.[4] Its structure consists of a central phenylbenzoate core, which provides the necessary rigidity and polarizability, flanked by two flexible pentyl chains.[2] These alkyl chains contribute to lowering the melting point and stabilizing the nematic phase over a usable temperature range.[2] This guide will explore the synthesis of 5P-B-5P and the critical experimental techniques used to elucidate the physical properties that make it a valuable material for both fundamental research and technological applications.[5]

Synthesis and Purification: An Esterification Approach

The synthesis of 5P-B-5P is typically achieved through a classic Fischer esterification reaction. This method provides a high-yield and high-purity route to the final product, leveraging fundamental organic chemistry principles.[5]

Synthesis Rationale and Mechanism

The core of the synthesis is the acid-catalyzed reaction between 4-pentylbenzoic acid and 4-pentylphenol.

-

Causality of Catalysis: An acid catalyst, such as concentrated sulfuric acid, is essential. It protonates the carbonyl oxygen of the 4-pentylbenzoic acid. This protonation renders the carbonyl carbon significantly more electrophilic, making it susceptible to nucleophilic attack by the hydroxyl group of the 4-pentylphenol.

-

Driving Equilibrium: Esterification is a reversible reaction. To maximize the yield of the ester product, the reaction is typically heated. This serves two purposes: it increases the reaction rate and, more importantly, it helps to remove water as it is formed, driving the equilibrium toward the products in accordance with Le Châtelier's principle.

Below is a diagram illustrating the synthesis workflow.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-pentylbenzoic acid (1.0 eq), 4-pentylphenol (1.0 eq), and a suitable solvent such as toluene.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected.

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid) and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Experimental Protocol: Purification

High purity is paramount for achieving well-defined liquid crystal phase transitions. Recrystallization is the preferred method for purifying 5P-B-5P.

-

Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent. Methanol is a reported solvent for this compound.[4]

-

Crystallization: Slowly cool the solution to room temperature, then further cool in an ice bath to induce crystallization of the pure product.

-

Isolation: Collect the white crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent. The purity can be confirmed by ¹H NMR spectroscopy and by the sharpness of the phase transitions observed via DSC.

Physicochemical Properties and Characterization

A full understanding of a liquid crystal requires a multi-faceted characterization approach. The logical workflow involves thermal analysis to identify phase transitions, optical microscopy to confirm the phase identity, and spectroscopic methods to quantify the material's anisotropic properties.

Below is a diagram of the typical characterization workflow.

Caption: Integrated workflow for liquid crystal characterization.

Molecular Structure and Thermal Properties

The molecular structure of 5P-B-5P is fundamental to its liquid crystalline nature.

Caption: Schematic representation of this compound.

The key physical and chemical identifiers for 5P-B-5P are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₂₃H₃₀O₂ | |

| Molecular Weight | 338.48 g/mol | [5] |

| CAS Number | 74305-48-9 | |

| Physical Form | White powder/crystals | [4] |

| Crystal-Nematic (T_CN) | 34.0 - 38.0 °C | [4] |

| Nematic-Isotropic (T_NI) | To be determined experimentally |

Protocol: Thermal Phase Transition Analysis (DSC)

Differential Scanning Calorimetry (DSC) is the definitive technique for determining the temperatures and enthalpies of phase transitions.[1][6]

-

Sample Preparation: Accurately weigh 3-5 mg of purified 5P-B-5P into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) from room temperature to a temperature well above the expected clearing point (e.g., 80 °C). This scan reveals the crystal-to-nematic (melting) and nematic-to-isotropic (clearing) transitions and removes the sample's prior thermal history.

-

Cooling Scan: Cool the sample at the same rate back to the starting temperature. This reveals the isotropic-to-nematic and nematic-to-crystal (crystallization) transitions.

-

Second Heating Scan: Heat the sample again at the same rate. This scan is considered the most representative of the material's intrinsic properties.

-

-

Data Analysis: The phase transitions will appear as endothermic peaks on the heating scans and exothermic peaks on the cooling scan. The peak onset or peak maximum temperature is recorded as the transition temperature (T_CN and T_NI). The area under the peak is integrated to determine the enthalpy of the transition (ΔH). The nematic-isotropic transition typically has a much smaller enthalpy than the melting transition.

Protocol: Mesophase Identification (POM)

While DSC identifies the presence of transitions, Polarized Optical Microscopy (POM) is essential for visually identifying the type of liquid crystal phase by its characteristic texture.[6]

-

Sample Preparation: Place a small amount of 5P-B-5P on a clean glass microscope slide. Heat the slide on a hot stage to just above the clearing point (T_NI) determined by DSC to melt the sample into its isotropic liquid state.

-

Cell Assembly: Place a cover slip over the molten droplet and gently press to create a thin film.

-

Observation: Place the slide on the hot stage of a polarizing microscope. Cool the sample slowly from the isotropic phase into the nematic phase.

-

Texture Identification: As the nematic phase forms, observe the sample through crossed polarizers. The nematic phase of 5P-B-5P will typically exhibit a "schlieren" texture, characterized by dark brushes that emanate from point-like defects called disclinations.[5] This texture is a direct consequence of the long-range orientational order of the nematic director.

Anisotropic Properties: Optical and Dielectric

The defining feature of a nematic liquid crystal is its anisotropy. This is most critically observed in its optical (birefringence) and dielectric properties.

Optical Anisotropy (Birefringence): Due to the orientational order, light propagating through a nematic LC experiences different refractive indices depending on its polarization relative to the director. Light polarized parallel to the director experiences the extraordinary refractive index (nₑ), while light polarized perpendicular to the director experiences the ordinary refractive index (nₒ). Birefringence (Δn) is the difference between these two values: Δn = nₑ - nₒ. This property is fundamental to the operation of LCDs.

Dielectric Anisotropy: Similarly, the dielectric permittivity of the material is anisotropic. The permittivity measured parallel (ε∥) and perpendicular (ε⊥) to the director are different. The dielectric anisotropy (Δε) is defined as: Δε = ε∥ - ε⊥. The sign and magnitude of Δε determine how the liquid crystal will orient in an electric field. Materials with positive Δε align with their long axis parallel to an applied field, which is common for many display applications.

Protocol: Spectroscopic Characterization (UV-Vis)

UV-Vis spectroscopy is used to probe the electronic transitions within the molecule and to estimate the optical energy gap.

-

Solution Preparation: Prepare a dilute solution of 5P-B-5P in a suitable solvent (e.g., cyclohexane or ethanol) at a known concentration (e.g., 4 x 10⁻⁵ M).

-

Measurement: Record the absorbance spectrum over a wavelength range of 200-800 nm using a spectrophotometer, with a quartz cuvette containing the pure solvent as a reference.

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to electronic transitions, typically π→π* transitions within the aromatic core. The absorption edge can be used to estimate the optical band gap of the material using a Tauc plot, which provides insight into its electronic properties.

Protocol: Measurement of Dielectric Anisotropy

This protocol requires specialized equipment but provides the most critical parameter for electro-optical applications.

-

Materials and Equipment:

-

Purified 5P-B-5P.

-

Liquid crystal cells with transparent ITO electrodes: one with a planar alignment layer (e.g., rubbed polyimide) and one with a homeotropic alignment layer.[4]

-

Impedance analyzer or LCR meter.

-

Precision hot stage for temperature control.

-

-

Cell Filling: Heat the LC material into its isotropic phase. Fill the planar and homeotropic cells via capillary action, ensuring no air bubbles are trapped.

-

Measurement of ε⊥:

-

Place the filled homeotropic cell on the hot stage. In this configuration, the director is aligned perpendicular to the electrodes (and thus the measuring electric field).

-

Cool to a desired temperature within the nematic range and allow it to stabilize.

-

Measure the capacitance (C⊥) of the cell at a standard frequency (e.g., 1 kHz).

-

Calculate ε⊥ using the formula C = (ε₀εA)/d, where C is capacitance, ε₀ is the permittivity of free space, A is the electrode area, and d is the cell gap.

-

-

Measurement of ε∥:

-

Place the filled planar cell on the hot stage. Here, the director is aligned parallel to the electrodes.

-

Stabilize the cell at the same temperature.

-

Measure the capacitance (C∥) of the cell.

-

Calculate ε∥ using the same formula.

-

-

Calculation: Determine the dielectric anisotropy by subtracting the perpendicular value from the parallel value: Δε = ε∥ - ε⊥.

Applications and Significance

The primary application for this compound and similar nematic liquid crystals is in electro-optical devices, particularly LCDs.[5] The ability to reorient the molecular director with an external electric field, governed by the material's dielectric anisotropy, allows for the modulation of light passing through the device. The birefringence of the material is what creates the contrast between the "on" and "off" states. While often used in mixtures to achieve specific properties like a broad temperature range or fast switching times, understanding the fundamental properties of individual components like 5P-B-5P is crucial for rational materials design.

Conclusion

This compound serves as an excellent model system for understanding the core principles of calamitic nematic liquid crystals. Its straightforward synthesis and well-defined, rod-like structure provide a clear link between molecular design and macroscopic properties. This guide has detailed the necessary experimental framework to move from synthesis to a comprehensive characterization of its thermal, optical, and dielectric properties. The protocols and causal explanations provided herein are designed to empower researchers to confidently investigate and validate the properties of this and other novel liquid crystalline materials, paving the way for future innovations in display technology and advanced materials science.

References

-

Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. PubMed Central. Available at: [Link]

-

Polarization Microscope Pictures of Liquid Crystals. Kent State University. Available at: [Link]

-

Circularly polarized luminescence in chiral nematic liquid crystals based on photochromic molecules. OAE Publishing Inc. (2024-11-19). Available at: [Link]

-

of phase transition behavior. (a) Phase transition temperature and... | Download Scientific Diagram. ResearchGate. Available at: [Link]

-

This compound - Styx Sports. Styx Sports. Available at: [Link]

-

The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PubMed Central. Available at: [Link]

-

Low temperature phase transformations in 4-cyano-4'-pentylbiphenyl (5CB) filled by multiwalled carbon nanotubes | Request PDF. ResearchGate. Available at: [Link]

-

Interplay between Crystallization and Glass Transition in Nematic Liquid Crystal 2,7-Bis(4-pentylphenyl)-9,9-diethyl-9 H-fluorene. PubMed. (2018-11-21). Available at: [Link]

-

Liquid Crystal Transitions. NETZSCH Analyzing & Testing. Available at: [Link]

-

The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PMC - NIH. Available at: [Link]

-

Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. Western Kentucky University. (2023-09-09). Available at: [Link]

-

Study Reveals Structural Insights into Phase Transitions of Discotic Liquid Crystal. Azonano. (2023-05-11). Available at: [Link]

-

DSC Study of Bent-Core and Rod-Shaped Liquid Crystal Mixtures. Taylor & Francis Online. (2015-07-06). Available at: [Link]

-

LIQUID CRYSTAL PHASES University of HAMBURG Introduction Matter in nature is a collection of large number of atoms and molecules. University of Hamburg. Available at: [Link]

-

Dielectric Studies of 4-n-Pentylphenyl-4-Octyloxythiobenzoate. ResearchGate. Available at: [Link]

-

The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. NIH. (2025-02-08). Available at: [Link]

-

Dielectric anisotropy of nematic 4-pentil-4′-cyanobiphenyl. ResearchGate. Available at: [Link]

-

Molecular Dynamics, Dielectric Properties, and Textures of Protonated and Selectively Deuterated 4′-Pentyl-4-biphenylcarbonitrile Liquid Crystal. MDPI. (2024-10-19). Available at: [Link]

-

High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. MDPI. Available at: [Link]

-

Optical birefringence and order parameter of three nematogens. Indian Academy of Sciences. Available at: [Link]

-

The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. PubMed. Available at: [Link]

-

(PDF) Technical aspects of dielectric spectroscopy measurements of liquid crystals. ResearchGate. Available at: [Link]

-

(PDF) Dielectric spectroscopy of liquid crystals. Electrodes resistivity and connecting wires inductance influence on dielectric measurements. ResearchGate. Available at: [Link]

-

The parasitic effects in high-frequency dielectric spectroscopy of liquid crystals – the review. Taylor & Francis Online. (2021-01-11). Available at: [Link]

-

Birefringences of bio-based liquid crystals. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

Sources

- 1. Buy 4-Pentylphenyl-4-pentylbenzoate [smolecule.com]

- 2. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. styxsports.com [styxsports.com]

- 5. ossila.com [ossila.com]

- 6. ossila.com [ossila.com]

An In-Depth Technical Guide to the Molecular Structure and Properties of 4-Pentylphenyl 4-Pentylbenzoate

Abstract

This technical guide provides a comprehensive analysis of 4-pentylphenyl 4-pentylbenzoate, a nematic liquid crystal of significant interest in materials science and optical engineering. This document delves into the nuanced details of its molecular architecture, exploring the interplay between its structural components and its macroscopic physical properties. We will examine its spectroscopic signature, thermal behavior, and synthetic pathway, offering field-proven insights for researchers, scientists, and professionals in drug development and advanced materials. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction: The Significance of a Calamitic Mesogen

This compound, with the CAS number 74305-48-9, is a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase at temperatures slightly above ambient.[1] Its molecular structure, consisting of a rigid phenylbenzoate core and two flexible pentyl tails, is a classic design for inducing mesophase behavior.[1] This architecture gives rise to a delicate balance of intermolecular forces, leading to long-range orientational order while maintaining fluidity, a hallmark of the nematic state.

The primary application of this compound and similar phenyl benzoate esters lies in the field of optical electronics, most notably in liquid crystal displays (LCDs).[1] The ability to control the orientation of these molecules with an external electric field allows for the modulation of light, forming the basis of modern display technology. Understanding the fundamental relationship between the molecular structure of this compound and its bulk properties, such as dielectric anisotropy and refractive index, is paramount for the rational design of new liquid crystal materials with tailored performance characteristics.

This guide will provide a detailed exploration of the molecular structure of this compound, from its constituent atoms to its supramolecular organization in the nematic phase. We will dissect its spectroscopic characteristics, providing a roadmap for its identification and characterization. Furthermore, a detailed synthetic protocol is presented, offering a practical methodology for its preparation in a laboratory setting.

Molecular Structure and Conformation

The molecular formula of this compound is C₂₃H₃₀O₂, corresponding to a molecular weight of 338.48 g/mol .[1] The molecule is an ester formed from 4-pentylbenzoic acid and 4-pentylphenol. Its structure is characterized by a central, rigid core composed of two para-substituted phenyl rings linked by an ester group. This core is flanked by two n-pentyl alkyl chains, which impart flexibility and influence the molecule's melting point and mesophase stability.

The ester linkage introduces a degree of conformational flexibility to the core, which is less rigid than that of biphenyl-based liquid crystals.[1] However, the overall rod-like shape is maintained, which is a prerequisite for the formation of a nematic phase. The alignment of these molecular rods along a common director is the defining characteristic of the nematic state.

Sources

An In-depth Technical Guide to the Phase Transition Temperatures of 4-Pentylphenyl 4-pentylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Pentylphenyl 4-pentylbenzoate is a calamitic (rod-shaped) thermotropic liquid crystal, a class of materials that exhibit intermediate phases of matter, known as mesophases, between the solid crystalline and isotropic liquid states. The unique optical and electrical properties of liquid crystals are highly dependent on the molecular ordering within these mesophases, which in turn are dictated by temperature. A precise understanding and characterization of the phase transition temperatures are therefore paramount for any application, from display technologies to advanced materials and drug delivery systems. This technical guide provides a comprehensive overview of the phase transitions of this compound, detailing the experimental methodologies for their determination and the scientific principles that govern these transformations.

Physicochemical Properties of this compound

This compound is a member of the phenyl benzoate class of liquid crystals. Its molecular structure, consisting of a rigid core and flexible alkyl chains, is conducive to the formation of a nematic liquid crystal phase.

-

Chemical Name: this compound

-

Synonyms: 5PEP5, Pentylphenyl pentylbenzoate

-

CAS Number: 74305-48-9

-

Molecular Formula: C₂₃H₃₀O₂

-

Molecular Weight: 338.48 g/mol

Caption: Schematic of thermotropic phase transitions in a nematic liquid crystal.

Experimental Determination of Phase Transition Temperatures

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions are accompanied by a change in enthalpy, which is detected as a peak in the DSC thermogram.

-

Heating and Cooling Rates: A typical heating and cooling rate for liquid crystal analysis is 5-10 °C/min. Slower rates can provide better resolution of transitions, while faster rates can enhance the detection of weak transitions. The choice of rate is a balance between resolution and signal-to-noise ratio.

-

Sample Mass: A sample mass of 2-5 mg is generally sufficient. A smaller mass allows for better thermal contact and more uniform temperature distribution, leading to sharper peaks.

-

Inert Atmosphere: Running the experiment under an inert atmosphere, such as nitrogen, prevents oxidative degradation of the sample at elevated temperatures.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) to ensure the accuracy of the measurements.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 0 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the expected clearing point (e.g., 60 °C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

-

Cool the sample at the same rate back to the starting temperature.

-

Perform a second heating scan under the same conditions. The second heating scan is often used for data analysis as it provides information on the intrinsic properties of the material after a controlled thermal history.

-

-

Data Analysis:

-

The melting transition (crystal to nematic) will appear as an endothermic peak on the heating scan.

-

The clearing transition (nematic to isotropic) will also appear as an endothermic peak, typically smaller than the melting peak.

-

On the cooling scan, the corresponding exothermic peaks for the isotropic to nematic and nematic to crystal transitions will be observed. Due to supercooling, these transitions may occur at slightly lower temperatures than on the heating scan.

-

The onset temperature of the peak is typically reported as the transition temperature.

-

Caption: Experimental workflow for DSC analysis of this compound.

Polarized Optical Microscopy (POM)

POM is a crucial technique for the direct observation and identification of liquid crystal phases and their transitions. The birefringence of liquid crystals, meaning they have different refractive indices for light polarized in different directions, allows them to be visualized between crossed polarizers.

-

Sample Thickness: A thin sample (a few micrometers) is desirable to minimize the effects of light scattering and to allow for clear observation of the textures.

-

Temperature Control: A hot stage with precise temperature control is essential to observe the phase transitions as they occur.

-

Crossed Polarizers: The use of crossed polarizers results in a dark field of view for isotropic materials. Anisotropic materials, like liquid crystals, will appear bright and often colored due to interference effects.

-

Microscope Alignment: Align the polarizing microscope, ensuring the polarizer and analyzer are perfectly crossed for maximum extinction.

-

Sample Preparation: Place a small amount of this compound on a clean glass slide. Cover with a coverslip to create a thin film.

-

Heating and Observation:

-

Place the slide on the hot stage and heat the sample at a controlled rate (e.g., 2-5 °C/min).

-

Observe the sample through the microscope as the temperature increases.

-

The crystalline solid will appear as birefringent domains.

-

At the melting point, the solid will transform into a fluid nematic phase, characterized by a specific optical texture (e.g., Schlieren or marbled).

-

At the clearing point, the birefringent texture will disappear, and the field of view will become dark as the material becomes an isotropic liquid.

-

-

Cooling and Confirmation: Cool the sample slowly and observe the reverse transitions. This helps to confirm the transition temperatures and to observe the formation of the nematic and crystalline phases from the isotropic and nematic states, respectively.

Caption: Experimental workflow for POM analysis of this compound.

Data Presentation and Interpretation

The phase transition temperatures obtained from DSC and POM should be in good agreement.

| Phase Transition | Technique | Temperature (°C) |

| Crystal to Nematic (Melting) | DSC | Onset of endothermic peak |

| Nematic to Isotropic (Clearing) | DSC | Onset of endothermic peak |

| Crystal to Nematic (Melting) | POM | Disappearance of solid domains, appearance of nematic texture |

| Nematic to Isotropic (Clearing) | POM | Disappearance of birefringent texture |

Note: The temperatures in the table are placeholders. The actual values should be determined experimentally. The commercially available melting point range is 34.0 - 38.0 °C.[1][2]

Conclusion

The determination of the phase transition temperatures of this compound is a critical step in its characterization for any application. This technical guide has outlined the theoretical basis for its thermotropic behavior and provided detailed, self-validating protocols for the experimental determination of its phase transitions using Differential Scanning Calorimetry and Polarized Optical Microscopy. By following these methodologies, researchers can obtain accurate and reliable data on the thermal properties of this and other liquid crystalline materials, enabling their effective use in research, development, and quality control.

References

-

Dielectric Studies of 4-n-Pentylphenyl-4-Octyloxythiobenzoate. (2016). ResearchGate. [Link]

-

DSC thermogram of compound 4 during heating and cooling scans. (2018). ResearchGate. [Link]

-

Polymorphism and thermodynamic functions of liquid crystalline material 4-cyano-3-fluorophenyl 4-butylbenzoate. (2023). ResearchGate. [Link]

-

Polarized Light Microscopy. (n.d.). McCrone Associates. [Link]

-

Polarized Light Microscopy. (2021). Improved Pharma. [Link]

-

Differential scanning calorimetry (DSC) thermograms of supramolecular... (2021). ResearchGate. [Link]

-

Polarized Microscopy. (n.d.). Institut Fresnel. [Link]

-

Polarized Light Microscopy. (n.d.). Nikon's MicroscopyU. [Link]

-

of phase transition behavior. (a) Phase transition temperature and... (2021). ResearchGate. [Link]

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (2020). National Institutes of Health. [Link]

-

Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. (2025). Advanced Journal of Chemistry, Section A. [Link]

-

The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. (2025). National Institutes of Health. [Link]

-

This compound. (n.d.). Styx Sports. [Link]

-

Low temperature phase transformations in 4-cyano-4'-pentylbiphenyl (5CB) filled by multiwalled carbon nanotubes. (2018). ResearchGate. [Link]

-

Interplay between Crystallization and Glass Transition in Nematic Liquid Crystal 2,7-Bis(4-pentylphenyl)-9,9-diethyl-9 H-fluorene. (2018). PubMed. [Link]

-

The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. (2025). ResearchGate. [Link]

Sources

4-Pentylphenyl 4-pentylbenzoate material safety data sheet

An In-Depth Technical Guide to the Material Safety of 4'-Pentyl-4-biphenylcarbonitrile (5CB)

Disclaimer: Initial searches for a comprehensive Material Safety Data Sheet (MSDS) for "4-Pentylphenyl 4-pentylbenzoate" did not yield a dedicated document for this specific compound. However, extensive safety data is available for a closely related and widely studied liquid crystal, 4'-Pentyl-4-biphenylcarbonitrile , commonly known as 5CB . This guide will provide a detailed technical overview of the material safety for 5CB, which serves as a crucial reference for researchers, scientists, and drug development professionals working with similar nematic liquid crystals.

Chemical Identity and Physicochemical Properties

4'-Pentyl-4-biphenylcarbonitrile (5CB) is a cyano-biphenyl liquid crystal that exhibits a nematic phase at room temperature. Understanding its fundamental properties is the first step in a thorough safety assessment.

| Property | Value |

| Chemical Formula | C18H19N |

| Molar Mass | 249.35 g/mol |

| Appearance | Colorless to yellowish liquid |

| Melting Point | 24 °C (75 °F) |

| Boiling Point | > 300 °C (> 572 °F) |

| Density | 1.022 g/cm³ |

| Vapor Pressure | < 0.01 hPa at 20 °C |

| Solubility in Water | Insoluble |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 5CB is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Irritation (Category 2), H315: Causes skin irritation.

-

Eye Irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.

Signal Word: Warning

Hazard Pictograms:

Toxicological Profile and Mechanistic Insights

While comprehensive toxicological data on 5CB is not as extensive as for some commodity chemicals, the available information points to localized irritation as the primary concern. The cyano group (-C≡N) is a key feature, but in the context of the larger biphenyl structure, it does not readily release cyanide ions under normal conditions. The irritant effects are likely due to the molecule's ability to interact with and disrupt cellular membranes in the skin, eyes, and respiratory tract.

Exposure Control and Personal Protective Equipment (PPE)

A proactive approach to exposure control is paramount when handling 5CB. The following hierarchy of controls should be implemented:

Engineering Controls

-

Fume Hood: All handling of 5CB, especially when heated or aerosolized, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of vapors.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact.

| PPE Type | Specification | Rationale |

| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness) | Provides a barrier against skin contact. |

| Eye Protection | Safety glasses with side-shields or goggles | Protects against splashes and aerosols. |

| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing. |

Experimental Workflow for Safe Handling of 5CB

Caption: Workflow for the safe handling of 4'-Pentyl-4-biphenylcarbonitrile (5CB).

First-Aid and Emergency Procedures

Immediate and appropriate first-aid measures are crucial in the event of an exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release and Spill Management

In the event of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.

Protocol for Small Spill Cleanup

-

Evacuate and Ventilate: Ensure the area is well-ventilated, and restrict access to non-essential personnel.

-

Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.

Stability and Reactivity

-

Reactivity: No hazardous reactions are known under normal conditions of use.

-

Chemical Stability: 5CB is stable under recommended storage conditions.

-

Conditions to Avoid: Incompatible materials, excess heat.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and nitrogen oxides.

Ecological Information